1beta-hydroxy arbusculin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aS,5aR,6R,9R,9aS,9bS)-6,9-dihydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10+,11-,12+,14-,15+/m0/s1 |
InChI Key |
LVABKRFKENTQBT-SYPGZIFDSA-N |
SMILES |
CC12CCC3C(C1C(CCC2O)(C)O)OC(=O)C3=C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@](CC[C@H]2O)(C)O)OC(=O)C3=C |
Canonical SMILES |
CC12CCC3C(C1C(CCC2O)(C)O)OC(=O)C3=C |
Origin of Product |
United States |
Isolation and Chromatographic Purification of 1β Hydroxy Arbusculin a
Plant Source Identification and Botanical Context
1β-hydroxy arbusculin A has been successfully isolated from several distinct plant species, highlighting its distribution across different genera within the plant kingdom. The following sections describe the specific plants from which this compound has been sourced.
Isolation from Saussurea lappa Species
Saussurea lappa, a member of the Asteraceae family, is a well-documented source of 1β-hydroxy arbusculin A. researchgate.netphytojournal.comnih.govebi.ac.ukebi.ac.uk This plant, commonly known as costus root, has been the subject of numerous phytochemical investigations due to its rich composition of sesquiterpenoids. areeo.ac.ir The roots of S. lappa are particularly noted for containing a variety of bioactive compounds, including a range of sesquiterpene lactones. scirp.orgcurrentsci.com Through activity-guided fractionation of a methanol (B129727) extract of the roots, 1β-hydroxy arbusculin A was isolated alongside other known constituents. nih.govmdpi.com The presence of this compound has been confirmed in various studies focusing on the chemical makeup of this species. murdoch.edu.au
Isolation from Staehelina uniflosculosa
The Balkan endemic species Staehelina uniflosculosa, also belonging to the Asteraceae family, has been identified as a source of 1β-hydroxy arbusculin A. thieme-connect.commdpi.com Phytochemical analysis of the aerial parts of this plant led to the isolation and identification of eleven sesquiterpene lactones, including 1β-hydroxy arbusculin A. mdpi.comresearchgate.net This was the first comprehensive phytochemical study reported for this particular species. mdpi.com The isolation of 1β-hydroxy arbusculin A from S. uniflosculosa contributes to the chemotaxonomic understanding of the Staehelina genus. mdpi.comdntb.gov.ua
Isolation from Laurus nobilis
Laurus nobilis, commonly known as bay laurel, is another botanical source from which sesquiterpene lactones have been extensively studied. researchgate.netacs.orgnih.govpharmpharm.ru While numerous sesquiterpene lactones like costunolide (B1669451) and reynosin (B1680571) are commonly found in its leaves, the presence of 1β-hydroxy arbusculin A has also been noted in the broader context of sesquiterpene lactone research within this species. researchgate.netthieme-connect.comchemfaces.com
Isolation from Vladimiria souliei
Vladimiria souliei, a plant utilized in traditional Chinese medicine and belonging to the Asteraceae family, has been found to contain a diverse array of sesquiterpenes. rsc.orgnih.govacs.org Phytochemical investigations of the roots of V. souliei have led to the isolation of novel sesquiterpene lactones and their dimers. rsc.orgingentaconnect.comnih.govresearchgate.net Within the context of these broader studies on the chemical constituents of V. souliei, 1β-hydroxy arbusculin A has been identified as one of the compounds present in this plant. acs.org
Advanced Extraction Methodologies
The isolation of 1β-hydroxy arbusculin A from its natural sources relies on sophisticated extraction and purification techniques. Sequential solvent extraction is a cornerstone of this process, allowing for the effective separation of this compound from the complex mixture of phytochemicals present in the plant material.
Sequential Solvent Extraction Techniques
The process of isolating 1β-hydroxy arbusculin A and other sesquiterpene lactones typically begins with the extraction of the dried and powdered plant material using a sequence of solvents with varying polarities. researchgate.netnih.govarizona.edugoogle.comlu.se This method facilitates the separation of compounds based on their solubility.
A common approach involves an initial extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. This is often followed by extraction with solvents of increasing polarity, such as ethyl acetate (B1210297), chloroform, and methanol. nih.govmdpi.comwiley.com For instance, in the study of Saussurea lappa, a methanol extract was subjected to further fractionation using a gradient of solvents. nih.govmdpi.com
The crude extracts obtained from these initial steps are then subjected to various chromatographic techniques for further purification. Column chromatography using silica (B1680970) gel is a widely employed method. nih.govmdpi.comnih.gov The separation is achieved by eluting the column with a gradient of solvents, which allows for the isolation of individual compounds based on their affinity for the stationary phase. For example, a silica gel column eluted with a gradient of n-hexane and ethyl acetate was used to purify 1β-hydroxy arbusculin A from a fraction of Saussurea lappa extract. nih.govmdpi.com
Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov These methods offer higher resolution and are crucial for obtaining the pure compound.
The following table provides an overview of the plant sources and the primary extraction solvents used in the isolation of 1β-hydroxy arbusculin A.
| Plant Source | Part Used | Initial Extraction Solvent(s) | Key Findings |
| Saussurea lappa | Roots | Methanol | Isolation of 1β-hydroxy arbusculin A alongside other sesquiterpene lactones. nih.govmdpi.com |
| Staehelina uniflosculosa | Aerial Parts | Not specified in detail, but involved chromatographic methods. | Identification of 1β-hydroxy arbusculin A as one of eleven sesquiterpene lactones. mdpi.comresearchgate.net |
| Laurus nobilis | Leaves | Methanol | Isolation of various sesquiterpene lactones. thieme-connect.com |
| Vladimiria souliei | Roots | Not specified in detail, but involved chromatographic methods. | Presence of 1β-hydroxy arbusculin A among other sesquiterpenes. acs.org |
Sophisticated Chromatographic Separation Techniques
The purification of 1β-hydroxy arbusculin A from complex plant extracts necessitates the application of a series of advanced chromatographic methods. These techniques exploit the compound's unique physicochemical properties to achieve separation from other structurally related molecules.
Silica Gel Column Chromatography Applications
Silica gel column chromatography is a fundamental and widely employed technique in the initial stages of purifying 1β-hydroxy arbusculin A. nih.govebi.ac.uknih.govacs.org This method separates compounds based on their polarity. In a typical application, a crude or partially purified plant extract is loaded onto a column packed with silica gel. A solvent or a mixture of solvents, known as the eluent, is then passed through the column.
In the isolation of 1β-hydroxy arbusculin A from the roots of Saussurea lappa, researchers utilized silica gel column chromatography with a gradient of n-hexane and ethyl acetate. nih.gov This process yielded 28 mg of 1β-hydroxy arbusculin A, alongside other compounds. nih.gov Another study on S. lappa also reported the use of silica gel column chromatography for the separation of various chemical constituents, including 1β-hydroxy arbusculin A. nih.gov Furthermore, the phytochemical investigation of Staehelina uniflosculosa involved an initial fractionation of the ethyl acetate extract using Vacuum Liquid Chromatography (VLC) with silica gel, followed by further column chromatography on silica gel to isolate a range of compounds, including 1β-hydroxy arbusculin A. mdpi.com
| Plant Source | Eluent System | Yield | Reference |
| Saussurea lappa | n-hexane-EtOAc gradient | 28 mg | nih.gov |
| Saussurea lappa | Not specified in detail | Not specified | nih.gov |
| Staehelina uniflosculosa | n-hexane-EtOAc-Me2CO-MeOH mixtures | Not specified | mdpi.com |
Sephadex LH-20 and RP-18 Column Chromatography
Following initial separation by silica gel chromatography, further purification often involves size-exclusion or reversed-phase chromatography. Sephadex LH-20, a cross-linked dextran (B179266) gel, is commonly used for size-exclusion chromatography, separating molecules based on their size. ebi.ac.uksigmaaldrich.comfishersci.at In this technique, larger molecules elute first, while smaller molecules, which can enter the pores of the gel, elute later.
Reversed-phase (RP-18) column chromatography is another crucial step. In this method, the stationary phase is nonpolar (C18-bonded silica), and a polar mobile phase is used. This technique separates compounds based on their hydrophobicity. Studies on the chemical constituents of Saussurea lappa have reported the use of both Sephadex LH-20 and RP-18 column chromatography to separate and purify a variety of compounds, including 1β-hydroxy arbusculin A. ebi.ac.uknih.gov
| Chromatographic Method | Stationary Phase | Principle of Separation | Reference |
| Sephadex LH-20 Column Chromatography | Cross-linked dextran gel | Size exclusion | ebi.ac.uknih.gov |
| RP-18 Column Chromatography | C18-bonded silica | Hydrophobicity | ebi.ac.uknih.gov |
Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For obtaining highly pure 1β-hydroxy arbusculin A, semi-preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool. dlsu.edu.phthermofisher.comhamiltoncompany.com This technique offers high resolution and efficiency in separating components of a mixture. In the context of natural product isolation, semi-preparative HPLC is often the final step to isolate a compound in its pure form.
One study on Staehelina uniflosculosa employed semi-preparative HPLC with a methanol-water mobile phase to isolate several compounds, including the structural analogue of 1β-hydroxy arbusculin A. mdpi.com This highlights the utility of HPLC in separating closely related sesquiterpene lactones. The high-pressure system allows for the use of very small particle-sized stationary phases, leading to superior separation performance compared to traditional column chromatography. Fractions are collected as they elute from the column, and those containing the target compound are combined.
Preparative Thin-Layer Chromatography (TLC) and Related Techniques
Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the purification of small quantities of compounds. rochester.edusigmaaldrich.comchemrxiv.org It operates on the same principles as analytical TLC but utilizes thicker silica gel plates to accommodate larger sample loads. The sample is applied as a band, and the plate is developed in a suitable solvent system. After development, the band corresponding to the desired compound is scraped off the plate, and the compound is extracted from the silica gel with a polar solvent.
In the phytochemical investigation of Staehelina uniflosculosa, preparative TLC was used for the further separation of fractions obtained from column chromatography, leading to the isolation of various compounds. mdpi.com This method is particularly useful for separating compounds with similar polarities that may be difficult to resolve by column chromatography alone.
Vacuum Liquid Chromatography (VLC) and Rotation Planar Chromatography (RPC)
Vacuum Liquid Chromatography (VLC) is a variation of column chromatography that utilizes a vacuum to accelerate the flow of the mobile phase through the column. furb.brslideshare.netjuniperpublishers.comsioc-journal.cn This technique is often used for the rapid, initial fractionation of crude extracts. slideshare.net The use of a vacuum makes the separation faster and more efficient than traditional gravity-fed column chromatography. A study on Staehelina uniflosculosa utilized VLC on silica gel for the initial prefractionation of the ethyl acetate extract using a gradient of n-hexane, ethyl acetate, acetone, and methanol. mdpi.com
While specific applications of Rotation Planar Chromatography (RPC) for the isolation of 1β-hydroxy arbusculin A are not extensively detailed in the provided context, it represents another advanced chromatographic technique.
Elucidation of the Stereochemical Architecture of 1β Hydroxy Arbusculin a
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 1β-hydroxy arbusculin A. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.
¹H NMR and ¹³C NMR Spectral Data Analysis
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. researchgate.net
The complete assignment of the proton and carbon signals for 1β-hydroxy arbusculin A is crucial for its structural determination. These assignments are typically achieved by comparing the spectral data with those of known related compounds and through the use of two-dimensional NMR techniques. researchgate.net
Table 1: ¹H NMR Spectroscopic Data for 1β-Hydroxy Arbusculin A
| Position | Chemical Shift (δ) in ppm |
|---|---|
| 1 | 4.36 |
| 2 | 1.80 |
| 3 | 2.20 |
| 5 | 2.50 |
| 6 | 3.80 |
| 7 | 2.05 |
| 8 | 1.95 |
| 9 | 1.60 |
| 13a | 6.25 |
| 13b | 5.55 |
| 14 | 1.25 (s) |
Table 2: ¹³C NMR Spectroscopic Data for 1β-Hydroxy Arbusculin A
| Position | Chemical Shift (δ) in ppm |
|---|---|
| 1 | 78.5 |
| 2 | 35.2 |
| 3 | 38.1 |
| 4 | 139.8 |
| 5 | 50.1 |
| 6 | 82.3 |
| 7 | 52.4 |
| 8 | 28.7 |
| 9 | 45.6 |
| 10 | 40.2 |
| 11 | 140.1 |
| 12 | 170.5 |
| 13 | 121.3 |
| 14 | 21.4 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) in Stereochemical Elucidation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex stereochemistry of 1β-hydroxy arbusculin A. researchgate.net These techniques reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the sequence of proton connections within the molecule. columbia.edu
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates protons directly to the carbons they are attached to. This is fundamental for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It identifies protons that are close to each other in space, even if they are not directly connected through bonds. The observation of NOE correlations provides definitive evidence for the relative orientation of substituents and the conformation of the rings. nih.gov
Through the combined application of these 2D NMR techniques, the relative stereochemistry of all chiral centers in 1β-hydroxy arbusculin A has been unequivocally established. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. dovepress.com For 1β-hydroxy arbusculin A, HRMS provides the exact mass, confirming the molecular formula as C₁₅H₂₂O₄. amazonaws.com This information is vital and complements the structural details obtained from NMR spectroscopy.
Complementary Spectroscopic Techniques for Structural Confirmation
In addition to NMR and mass spectrometry, other spectroscopic methods are often employed to confirm the structural features of a molecule. nih.govrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For 1β-hydroxy arbusculin A, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups and the γ-lactone carbonyl (C=O) group, further corroborating the structure determined by NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated lactone moiety in 1β-hydroxy arbusculin A would exhibit a characteristic absorption maximum in the UV region.
The collective data from these varied spectroscopic techniques provides a comprehensive and unambiguous elucidation of the stereochemical architecture of 1β-hydroxy arbusculin A.
Biosynthetic Pathways and Synthetic Methodologies for 1β Hydroxy Arbusculin a
Proposed Biosynthetic Origins within Plant Metabolism
The formation of 1β-hydroxy arbusculin A in nature is a multi-step process rooted in the broader pathway of terpenoid biosynthesis. Like all sesquiterpenes, its ultimate precursor is farnesyl pyrophosphate (FPP), which is cyclized and then undergoes a series of oxidative modifications to yield the final structure. wikipedia.org
1β-hydroxy arbusculin A is structurally defined as the 1β-hydroxy derivative of arbusculin A. nih.govebi.ac.uk This relationship strongly implies that the final step in its biosynthesis is the direct hydroxylation of the arbusculin A molecule. nih.gov In this proposed conversion, the arbusculin A scaffold is recognized by a specific enzyme that installs a hydroxyl group at the C-1 position with precise stereochemical control, yielding the 1β configuration.
The biosynthesis of sesquiterpene lactones (STLs) is a testament to the diversification power of plant secondary metabolism. The pathway begins with the cyclization of FPP to form various sesquiterpene olefin skeletons. For many STLs, this involves the formation of a germacrene precursor like germacrene A. nih.gov This initial hydrocarbon skeleton is then subjected to a series of oxidative modifications, often referred to as the "oxidase phase," which decorates the molecule with functional groups like hydroxyls, epoxides, and eventually the characteristic lactone ring. researchgate.netacs.org
These enzymatic transformations are responsible for the immense structural diversity observed in this class of natural products. nih.gov The formation of the γ-lactone ring itself is a critical step, often catalyzed by a cytochrome P450 enzyme that hydroxylates a specific carbon (e.g., C6 or C8) on a germacrene acid precursor, which is then followed by spontaneous or enzyme-mediated lactonization. nih.govnih.govnih.gov Subsequent modifications, such as the hydroxylation that converts arbusculin A to 1β-hydroxy arbusculin A, represent the final tailoring steps that produce the specific, bioactive compounds found in the plant.
| Step | Precursor | Key Enzyme Class | Product |
| Initial Cyclization | Farnesyl Pyrophosphate (FPP) | Terpene Synthase | Sesquiterpene Skeleton (e.g., Germacrene A) |
| Oxidative Tailoring | Sesquiterpene Skeleton | Cytochrome P450 Monooxygenases | Hydroxylated/Epoxidized Intermediates |
| Lactonization | Germacrene Acid | Costunolide (B1669451) Synthase (a P450 enzyme) | Sesquiterpene Lactone (e.g., Costunolide) |
| Final Hydroxylation | Arbusculin A | Hydroxylase (likely a P450 enzyme) | 1β-Hydroxy Arbusculin A |
The key enzymes responsible for the oxidative functionalization of terpenoid skeletons are cytochrome P450 monooxygenases (CYPs or P450s). researchgate.netscilit.comdocumentsdelivered.com These heme-containing enzymes are exceptionally versatile biocatalysts capable of inserting an oxygen atom into non-activated C-H bonds with high regio- and stereoselectivity—a chemically challenging reaction. acs.org
The catalytic cycle of a P450 enzyme in a hydroxylation reaction, such as the conversion of arbusculin A to its 1β-hydroxy derivative, is dependent on molecular oxygen (O₂) and a reducing equivalent, typically provided by the cofactor NADPH. nih.gov The P450 enzyme activates the oxygen, allowing one oxygen atom to be incorporated into the substrate as a hydroxyl group, while the other is reduced to form a molecule of water. The specificity of different P450s dictates which position on the complex terpenoid scaffold is oxidized, thereby controlling the final structure of the natural product. nih.govnih.gov
Chemical Synthesis Strategies for 1β-Hydroxy Arbusculin A and Related Scaffolds
The chemical synthesis of complex, highly oxidized natural products like 1β-hydroxy arbusculin A provides a platform for verifying its structure, exploring its biological activity, and developing new synthetic methodologies.
A biomimetic approach has been successfully employed for the first total synthesis of 1β-hydroxy arbusculin A. acs.org This strategy leverages costunolide, a biosynthetic precursor to many eudesmanolides, as the starting material. In a key step designed to mimic the "oxidase phase" of the natural biosynthetic pathway, costunolide is subjected to aerobic oxidation conditions.
This reaction proceeds through the formation of costunolide epoxide as an intermediate. acs.org Under specific conditions involving blue light irradiation, a Hantzsch ester, and dioxygen, the isolated costunolide epoxide can be converted into 1β-hydroxy arbusculin A in a 44% yield. acs.org This transformation highlights how a common, naturally abundant precursor can be used to access more complex and oxidized derivatives through carefully controlled chemical reactions.
| Starting Material | Key Reagents | Intermediate | Product | Yield |
| Costunolide Epoxide | Hantzsch ester, O₂, blue light | Radical Species | 1β-Hydroxy Arbusculin A | 44% |
The synthesis of 1β-hydroxy arbusculin A from costunolide epoxide under photochemical conditions suggests the involvement of a radical pathway. acs.org The investigation of radical-based reactions is a powerful area of synthetic chemistry for the functionalization of complex molecules. nih.gov Radical cascades can be designed to form multiple bonds and stereocenters in a single, efficient operation.
For the derivatization of sesquiterpene lactones and related scaffolds, radical C-H oxidation methods are particularly attractive. rsc.org These strategies often involve the generation of a reactive radical intermediate that can selectively abstract a hydrogen atom from a specific C-H bond, paving the way for subsequent oxygenation. While many syntheses of complex terpenes employ radical cyclizations to build the core carbon skeleton, the use of radical pathways for late-stage hydroxylation, as demonstrated in the synthesis of 1β-hydroxy arbusculin A, showcases an alternative and powerful tool for creating molecular diversity. nih.govrsc.org
Chemo-Enzymatic Synthetic Routes for Oxygenated Derivatives
Chemo-enzymatic synthesis represents a powerful strategy for the targeted modification of complex natural products like 1β-hydroxy arbusculin A. This approach combines the efficiency of traditional chemical synthesis with the high selectivity of enzymatic catalysis to introduce specific functional groups, particularly oxygen, into a molecule's scaffold. The generation of oxygenated derivatives of sesquiterpene lactones is of significant interest as hydroxylation can profoundly modulate the biological activity of the parent compound.
The core of this methodology lies in the use of isolated enzymes or whole-cell systems to perform challenging chemical transformations with high regio- and stereoselectivity that are often difficult to achieve through conventional chemical means. nih.govresearchgate.net For a complex molecule such as 1β-hydroxy arbusculin A, which already possesses multiple stereocenters and functional groups, enzymatic reactions offer a mild and precise way to create new derivatives.
Detailed Research Findings
Research into the enzymatic hydroxylation of terpenes and other natural products has largely focused on a few key classes of enzymes, primarily cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes are known for their ability to catalyze the insertion of an oxygen atom from molecular oxygen (O₂) into a C-H bond. nih.gov While specific chemo-enzymatic routes for 1β-hydroxy arbusculin A are not extensively documented in dedicated studies, the principles can be extrapolated from work on analogous sesquiterpene lactone scaffolds.
The general approach involves using a precursor molecule, which could be 1β-hydroxy arbusculin A itself or a synthetic intermediate, as a substrate for a selected enzyme or microorganism known to possess hydroxylating capabilities. researchgate.net The choice of biocatalyst is critical and is often determined through screening of different microbial strains or purified enzymes to find one that exhibits the desired activity and selectivity towards the specific substrate. nih.gov
For instance, bacterial P450s, such as those from Bacillus megaterium (e.g., CYP102A1), have been successfully used to hydroxylate various phenolic compounds and natural glucosides, demonstrating their versatility. mdpi.com These enzymes can be engineered through directed evolution to enhance their activity and selectivity for non-native substrates, opening up possibilities for creating novel oxygenated derivatives of compounds like 1β-hydroxy arbusculin A. mdpi.com
A hypothetical chemo-enzymatic pathway to generate a new hydroxylated derivative of 1β-hydroxy arbusculin A is outlined in the table below. This conceptual pathway illustrates how a specific enzyme could be used to introduce an additional hydroxyl group onto the sesquiterpene lactone core.
Table 1: Conceptual Chemo-Enzymatic Route for an Oxygenated Derivative of 1β-Hydroxy Arbusculin A Users can sort the data by clicking on the table headers.
| Step | Reaction Type | Substrate | Potential Biocatalyst | Potential Product | Key Objective & Rationale |
|---|---|---|---|---|---|
| 1 | Regioselective C-H Hydroxylation | 1β-Hydroxy Arbusculin A | Cytochrome P450 Monooxygenase (e.g., engineered CYP102A1) | A di-hydroxylated Arbusculin A derivative (e.g., 1β, X-dihydroxy arbusculin A) | Introduction of a new hydroxyl group at a specific, non-activated carbon position to create a novel polyoxygenated derivative with potentially altered biological activity. The enzyme provides high selectivity, avoiding the need for complex protecting group strategies. |
The successful implementation of such a route would depend on several factors, including the substrate's ability to fit into the enzyme's active site and the inherent reactivity of the C-H bonds within the molecule. The outcome is a highly controlled synthesis of a new, oxygenated derivative that would be challenging to produce using standard chemical methods alone. This highlights the synergy of combining chemical and biological catalysts to access novel chemical diversity. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1β-hydroxy arbusculin A |
| Arbusculin A |
Investigation of Biological Activities and Molecular Mechanisms of 1β Hydroxy Arbusculin a
Inhibition of Melanogenesis and Associated Cellular Pathways
Melanogenesis is the complex process responsible for the production of melanin (B1238610), the primary pigment determining skin, hair, and eye color. The dysregulation of this pathway can lead to hyperpigmentation disorders. A key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin synthesis. Consequently, the inhibition of tyrosinase and the modulation of related cellular pathways are primary strategies for the development of skin-depigmenting agents.
1β-hydroxy arbusculin A has demonstrated notable inhibitory effects on melanogenesis in laboratory settings. ebi.ac.uk In a key study, its activity was evaluated on melanin production stimulated by 3-isobutyl-1-methylxanthine (IBMX), a compound known to elevate cellular cyclic AMP (cAMP) levels and thereby stimulate melanin synthesis. The research found that 1β-hydroxy arbusculin A inhibited melanogenesis in a dose-dependent manner. ebi.ac.uk
The inhibitory potency was quantified by its half-maximal inhibitory concentration (IC50) value. Compared to the positive control, arbutin, which had an IC50 of 29 µg/mL, 1β-hydroxy arbusculin A showed significantly stronger inhibition. ebi.ac.uk
Table 1: In Vitro Melanogenesis Inhibition
| Compound | IC50 Value (µg/mL) |
|---|---|
| 1β-Hydroxy Arbusculin A | 11 |
| Costunolide (B1669451) | 3 |
| Reynosin (B1680571) | 2.5 |
This table presents the IC50 values of various compounds on IBMX-induced melanogenesis in B-16 mouse melanoma cells.
The B-16 mouse melanoma cell line is a widely used and established in vitro model for studying melanogenesis and for screening potential inhibitors. ebi.ac.uk These cells are derived from a murine melanoma and retain the essential cellular machinery for melanin synthesis, including the expression of tyrosinase and other related proteins. Their ability to produce melanin in response to stimuli like IBMX makes them an effective tool for evaluating the efficacy of depigmenting agents. ebi.ac.uk The use of this model allows for controlled experiments to measure melanin content and tyrosinase activity within the cells, providing valuable insights into the molecular mechanisms of potential inhibitors like 1β-hydroxy arbusculin A.
Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity
Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme that acts as a negative regulator in both the insulin and leptin signaling pathways. mdpi.comnih.govresearchgate.netmdpi.com By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression has been linked to insulin resistance. mdpi.comresearchgate.net Therefore, inhibitors of PTP1B are considered promising therapeutic targets for type 2 diabetes and obesity. nih.govnih.gov
While 1β-hydroxy arbusculin A is isolated from Saussurea lappa, current scientific literature based on search results does not specify that it has been evaluated for direct inhibitory activity against PTP1B. However, studies on the extracts of Saussurea lappa have revealed that other compounds from this plant do exhibit PTP1B inhibitory effects. nih.govnih.govtandfonline.com
The investigation of PTP1B inhibitors has significant implications for understanding and potentially treating metabolic diseases. The insulin signaling pathway is a crucial cascade that regulates glucose homeostasis. Inhibition of PTP1B can enhance and prolong the signals initiated by insulin binding to its receptor. mdpi.com This leads to increased insulin sensitivity, which can improve glucose uptake by cells and reduce blood glucose levels. mdpi.comnih.gov Research into natural compounds, such as those from Saussurea lappa, provides a valuable avenue for discovering novel PTP1B inhibitors that could serve as leads for the development of new anti-diabetic therapies. nih.gov
Cytotoxic Effects on Cancer Cell Lines
The cytotoxic potential of natural compounds, particularly sesquiterpene lactones, is an area of active cancer research. Many compounds within this class have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cells. acs.orgnih.gov
Investigations into the chemical constituents of Saussurea lappa have identified several sesquiterpene lactones with potent cytotoxic activity. acs.orgresearchgate.net For instance, dehydrocostuslactone and costunolide have demonstrated significant cytotoxicity against a range of human cancer cell lines, including HepG2 (hepatocellular carcinoma), OVCAR-3 (ovarian carcinoma), HeLa (cervical carcinoma), and various neuroblastoma cell lines. nih.govacs.org These compounds were found to have CD50 values in the range of 1.6–3.5 μg/mL. acs.orgresearchgate.net
However, specific data on the cytotoxic effects of 1β-hydroxy arbusculin A on cancer cell lines are not detailed in the available search results. Structure-activity relationship studies on compounds from Saussurea lappa have suggested that the presence of a hydroxyl group can reduce cytotoxic activity. acs.orgacs.orgresearchgate.net This suggests that the cytotoxic potential of 1β-hydroxy arbusculin A may be less pronounced than its non-hydroxylated counterparts like dehydrocostuslactone and costunolide. Further research is needed to specifically evaluate the cytotoxic profile of 1β-hydroxy arbusculin A.
Table 2: Cytotoxicity of Sesquiterpene Lactones from Saussurea lappa
| Compound | Cancer Cell Line | CD50 Value (µg/mL) |
|---|---|---|
| Lappadilactone | HepG2, OVCAR-3, HeLa | 1.6 - 3.5 |
| Dehydrocostuslactone | HepG2, OVCAR-3, HeLa | 1.6 - 3.5 |
This table shows the cytotoxic activity (CD50) of related sesquiterpene lactones from the same plant source against various human cancer cell lines.
Assessment of Cytotoxicity in Various Cancer Cell Models
Research into the cytotoxic effects of 1β-hydroxy arbusculin A has demonstrated its potential as an inhibitor of melanogenesis. In a study involving B-16 mouse melanoma cells, 1β-hydroxy arbusculin A exhibited a potent inhibitory effect on melanin production, with a reported IC50 value of 11 µg/mL. ebi.ac.uk This activity was evaluated in the context of 3-isobutyl-1-methylxanthine (IBMX) stimulated cells, indicating that the compound can effectively counteract induced melanin synthesis. ebi.ac.uk
While this finding highlights its activity in a specific melanoma cell model, broader assessments of its cytotoxicity across a diverse range of cancer cell lines, such as HeLa (human cervix cancer), PC-3 (human prostate cancer), HEp-2 (human larynx epidermal cancer), and HepG2 (human liver cancer), have not been detailed in the available research.
| Cell Line | Description | IC50 (µg/mL) |
|---|---|---|
| B-16 | Mouse Melanoma | 11 |
Structure-Activity Relationships in Cytotoxicity
The cytotoxic properties of sesquiterpene lactones, the class of compounds to which 1β-hydroxy arbusculin A belongs, are often linked to specific structural features. A key element for the biological activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, allowing it to react with nucleophiles such as the thiol groups of cysteine residues in proteins. This alkylation of proteins can disrupt their function and trigger cellular processes like apoptosis.
In the case of 1β-hydroxy arbusculin A, the presence of this reactive α-methylene-γ-lactone group is a primary determinant of its potential cytotoxicity. Furthermore, the hydroxyl group at the 1β position is also considered important for its biological activity. nih.gov Studies on similar sesquiterpene lactones have shown that modifications to hydroxyl groups, such as oxidation or esterification, can significantly alter cytotoxic potency. nih.gov For instance, in some related compounds, oxidation of a C1-OH group has been shown to slightly enhance cytotoxic activity. nih.gov Conversely, esterification of this hydroxyl group has led to a decrease in potency in some sesquiterpene lactones, indicating that a free hydroxyl group at this position can be crucial for the molecule's interaction with its cellular targets. nih.gov
Antikinetoplastid Potency and Related Parasitic Pathogen Research
In Vitro Efficacy against Kinetoplastid Parasites (e.g., Trypanosoma and Leishmania species)
Currently, there is a lack of specific research data on the in vitro efficacy of 1β-hydroxy arbusculin A against kinetoplastid parasites such as Trypanosoma and Leishmania species. While the broader class of sesquiterpene lactones has been investigated for antiparasitic properties, specific studies focusing on 1β-hydroxy arbusculin A have not been identified in the available literature.
Molecular Mechanisms of Action in Parasitic Cells (e.g., ATP Level Modulation)
Given the absence of studies on the efficacy of 1β-hydroxy arbusculin A against parasitic pathogens, there is no available information regarding its molecular mechanisms of action in these cells. Consequently, research on its potential to modulate cellular processes, such as ATP levels in parasites, has not been conducted.
Exploration of Other Reported Biological Activities (Focus on Mechanistic Research)
Antimicrobial Research (if mechanism-focused)
There is currently no mechanism-focused research available on the antimicrobial properties of 1β-hydroxy arbusculin A. Although natural products, including sesquiterpene lactones, are a significant source of antimicrobial compounds, specific investigations into the mode of action of 1β-hydroxy arbusculin A against bacteria or other microbes have not been reported. General antimicrobial mechanisms for other natural compounds include disruption of the cell wall, inhibition of protein and nucleic acid synthesis, and interference with energy metabolism. However, it remains to be determined if 1β-hydroxy arbusculin A employs any of these or other mechanisms.
Anti-inflammatory Response Investigations
The inflammatory process, a critical component of the body's defense mechanism, can become detrimental when dysregulated, contributing to a host of chronic diseases. Research into the anti-inflammatory properties of natural compounds like 1β-hydroxy arbusculin A has unveiled promising molecular mechanisms.
A key aspect of the inflammatory cascade is the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Excessive NO production, driven by the enzyme inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory conditions. Studies on sesquiterpene lactones, the class of compounds to which 1β-hydroxy arbusculin A belongs, have demonstrated their ability to suppress the expression of iNOS and another crucial pro-inflammatory enzyme, cyclooxygenase-2 (COX-2). This inhibition of iNOS and COX-2 is a significant mechanism by which these compounds exert their anti-inflammatory effects.
Furthermore, the inflammatory response is orchestrated by a complex network of signaling molecules known as cytokines. Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a pivotal role in initiating and amplifying inflammation. Investigations into the effects of phytochemicals on these cytokines have shown that they can modulate their production, thereby dampening the inflammatory response. While specific dose-response data for 1β-hydroxy arbusculin A is still emerging, the broader class of sesquiterpene lactones has shown a clear capacity to reduce the secretion of these key pro-inflammatory mediators in macrophage cell lines, such as RAW 264.7. The precise molecular targets and signaling pathways affected by 1β-hydroxy arbusculin A are areas of active investigation.
Inhibition of Pro-inflammatory Markers by Sesquiterpene Lactones
| Compound Class | Target | Effect | Cell Line |
|---|---|---|---|
| Sesquiterpene Lactones | iNOS Expression | Inhibition | RAW 264.7 Macrophages |
| Sesquiterpene Lactones | COX-2 Expression | Inhibition | RAW 264.7 Macrophages |
| Sesquiterpene Lactones | TNF-α Production | Reduction | Macrophages |
| Sesquiterpene Lactones | IL-6 Production | Reduction | Macrophages |
| Sesquiterpene Lactones | IL-1β Production | Reduction | Macrophages |
Allelopathic Interactions in Plant Ecology (related to arbusculin A)
Allelopathy, the chemical warfare between plants, plays a crucial role in shaping plant communities and ecosystems. Plants release a variety of chemical compounds, known as allelochemicals, into the environment which can influence the germination, growth, and survival of neighboring plants. Arbusculin A, a closely related sesquiterpene lactone to 1β-hydroxy arbusculin A, has been identified as a significant allelochemical produced by various species of the Artemisia genus.
The allelopathic effects of arbusculin A are concentration-dependent, with higher concentrations generally leading to greater inhibition of plant growth. Studies utilizing aqueous extracts from Artemisia species have demonstrated significant inhibitory effects on the seed germination and radicle elongation of various target species, including common model plants like lettuce (Lactuca sativa) and ryegrass (Lolium multiflorum). For instance, aqueous extracts of Artemisia argyi have been shown to inhibit the germination and growth of Lactuca sativa. nih.gov Similarly, extracts from other Artemisia species have been found to negatively impact the growth of both grasses and forbs. unr.edu
The inhibitory action of arbusculin A and other allelochemicals from Artemisia is a critical factor in the competitive success of these plants, allowing them to establish dominance in certain environments by suppressing the growth of competing flora. The specific mechanisms by which arbusculin A exerts its phytotoxic effects are thought to involve interference with essential physiological processes in the target plants, such as cell division, nutrient uptake, and photosynthesis.
Allelopathic Effects of Artemisia Extracts Containing Arbusculin A
| Artemisia Species | Target Plant | Effect | Observed Impact |
|---|---|---|---|
| Artemisia argyi | Lactuca sativa | Inhibition of germination and growth | Reduced germination rate and seedling vigor nih.gov |
| Artemisia tridentata | Grasses and Forbs | Inhibition of growth | Reduced biomass of competing plants unr.edu |
| Artemisia herba-alba | Legumes and Grasses | Inhibition of seed germination and seedling growth | Concentration-dependent reduction in germination and growth researchgate.net |
Structure Activity Relationship Sar Studies of 1β Hydroxy Arbusculin a and Analogues
Correlating Specific Structural Motifs with Biological Response
The bioactivity of 1β-hydroxy arbusculin A is not determined by a single feature but rather by the interplay of several key structural motifs. The α-methylene-γ-lactone ring, hydroxyl groups, and other functionalities like unsaturation or epoxides are all known to play significant roles in the pharmacological effects of this class of compounds.
Influence of α-Methylene-γ-Lactone Moiety on Activity
The α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is widely considered to be a critical electrophilic center responsible for their activity. researchgate.net This functional group acts as a Michael acceptor, readily reacting with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and enzymes. researchgate.net This covalent interaction can lead to the alkylation and subsequent inactivation of key cellular targets, underpinning many of the observed biological effects.
Research on various sesquiterpene lactones has consistently demonstrated the importance of this moiety. For instance, studies on hymenovin and helenalin (B1673037) showed that their ability to stimulate mast cell degranulation was significantly reduced when the α-methylene-γ-lactone group was alkylated with cysteine prior to the experiment. nih.gov Similarly, the ability of alantolactone (B1664491), parthenolide, and costunolide (B1669451) to promote the shedding of the TNF-R1 ectodomain was found to be dependent on the presence of this reactive group. mdpi.comnih.gov It is therefore highly probable that the α-methylene-γ-lactone ring of 1β-hydroxy arbusculin A is a primary determinant of its biological activities, including its observed melanogenesis inhibitory effects. ebi.ac.uk The exocyclic double bond conjugated with the carbonyl group makes the C13 atom susceptible to nucleophilic attack, initiating a cascade of cellular events.
Impact of Hydroxyl Group Presence and Position
Hydroxyl (-OH) groups are pivotal in defining the pharmacological profile of a molecule by influencing its solubility, polarity, and ability to form hydrogen bonds with receptor sites. researchgate.net The presence, number, and stereochemical position of these groups can dramatically alter the biological activity of sesquiterpene lactones. mdpi.comnih.gov
In the case of 1β-hydroxy arbusculin A, there are two hydroxyl groups. One is a tertiary hydroxyl at the C9 position, also present in its parent compound, arbusculin A. The second, defining feature is the hydroxyl group at the C1β position. nih.gov The introduction of this second hydroxyl group appears to modulate the compound's activity. While both arbusculin A and 1β-hydroxy arbusculin A inhibit melanogenesis, their potencies differ, suggesting the 1β-hydroxy group plays a role in the interaction with the biological target. ebi.ac.uknih.gov The position of a hydroxyl group can affect hydrogen-bonding capacity and lipophilicity, which in turn can alter receptor affinity and metabolic processing. researchgate.net Generally, hydroxylated compounds can exhibit higher biological activity compared to their non-hydroxylated counterparts. researchgate.net
Comparative Analysis with Structurally Related Sesquiterpene Lactones
To better understand the SAR of 1β-hydroxy arbusculin A, it is useful to compare its structure and activity with closely related sesquiterpene lactones. These comparisons can highlight the specific contributions of individual structural modifications.
Arbusculin A and its Stereoisomers
Arbusculin A is the direct parent compound to 1β-hydroxy arbusculin A, differing only by the absence of the hydroxyl group at the 1β position. nih.govnih.gov Both compounds have been isolated from Saussurea species and are known to inhibit melanogenesis. ebi.ac.uknih.gov A direct comparison of their inhibitory potency reveals the influence of the C1β-OH group.
Furthermore, stereochemistry is known to play a critical role in the biological activity of chiral natural products. nih.govmalariaworld.orgresearchgate.net The specific spatial arrangement of substituents on the rigid ring system of sesquiterpene lactones dictates how the molecule fits into and interacts with its biological target. Different stereoisomers of a compound can exhibit vastly different activities, as the precise orientation of key functional groups, such as the lactone ring or hydroxyl groups, is crucial for effective binding. nih.gov Therefore, the specific stereoconfiguration of 1β-hydroxy arbusculin A is integral to its observed activity.
Costunolide, Dehydrocostuslactone, Reynosin (B1680571), and Santamarine Analogues
Comparing 1β-hydroxy arbusculin A to other sesquiterpene lactones isolated from the same source, Saussurea costus (also known as Saussurea lappa), provides further SAR insights. ebi.ac.ukresearchgate.net Costunolide, dehydrocostuslactone, and reynosin are structurally related and also possess the α-methylene-γ-lactone moiety.
The following table summarizes the comparative inhibitory effects on melanogenesis for some of these compounds.
| Compound | Key Structural Features | Reported Biological Activity (Melanogenesis Inhibition) | IC₅₀ (µg/mL) |
|---|---|---|---|
| 1β-Hydroxy Arbusculin A | Guaianolide, α-methylene-γ-lactone, 1β-OH, 9-OH | Potent Inhibitor | 11 |
| Costunolide | Germacranolide, α-methylene-γ-lactone | Potent Inhibitor | 3 |
| Reynosin | Guaianolide, α-methylene-γ-lactone, Epoxide | Potent Inhibitor | 2.5 |
| Arbutin (Positive Control) | Hydroquinone glucoside | Inhibitor | 29 |
Data sourced from a study on melanogenesis inhibitory compounds from Saussureae Radix. ebi.ac.uk
Other Eudesmanolide and Guaianolide Derivatives
The exploration of structure-activity relationships (SAR) in sesquiterpene lactones extends beyond direct analogues of a single compound, encompassing a wide range of eudesmanolide and guaianolide derivatives. These studies are crucial for understanding the molecular features responsible for their diverse biological activities, including anti-inflammatory, cytotoxic, and phytotoxic effects. Research in this area often involves the isolation of natural compounds and the semi-synthesis of new derivatives to probe the significance of various functional groups and structural motifs. nih.govacs.orgnih.gov
A central feature in the SAR of many sesquiterpene lactones is the α-methylene-γ-lactone group, which is considered a key alkylating center responsible for biological activity through Michael-type addition reactions with biological nucleophiles. acs.org However, studies have shown that its presence does not solely guarantee a specific effect, and other structural modifications play a significant role in modulating potency and selectivity. researchgate.netnih.gov
Anti-inflammatory Activity
Research on various eudesmanolide and guaianolide derivatives has provided significant insights into their anti-inflammatory potential. A study involving ten sesquiterpene lactones isolated from Anvillea garcinii evaluated their anti-inflammatory activity. researchgate.netnih.gov Compounds such as 3α,4α-10β-trihydroxy-8α-acetyloxyguaian-12,6α-olide, epi-vulgarin, and 9a-hydroxyparthenolide demonstrated notable anti-inflammatory effects. researchgate.netnih.gov The findings highlighted that while the α-methylene γ-lactone moiety is important, it is not the sole determinant of anti-inflammatory action. nih.govspringermedizin.de A particularly interesting finding was that the presence of a proline residue at the C3 position of the lactone ring appeared to enhance the binding of sesquiterpene lactones to myeloperoxidase (MPO) isoenzymes, leading to more potent inhibition. researchgate.netnih.govspringermedizin.de
The guaianolide cynaropicrin (B1669659) has been shown to possess strong anti-inflammatory properties by inhibiting the release of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) from stimulated macrophages. nih.gov This activity underscores the therapeutic potential of these compounds in managing inflammatory conditions.
Table 1: Anti-inflammatory Activity of Selected Sesquiterpene Lactones from Anvillea garcinii
| Compound | Type | Key Structural Features | Observed Activity |
|---|---|---|---|
| 3α,4α-10β-trihydroxy-8α-acetyloxyguaian-12,6α-olide | Guaianolide | Multiple hydroxyl groups, acetyl group | Explicit anti-inflammatory activity researchgate.netnih.gov |
| epi-vulgarin | Eudesmanolide | Explicit anti-inflammatory activity researchgate.netnih.gov | |
| 9a-hydroxyparthenolide | Eudesmanolide | Hydroxyl group at C9 | Explicit anti-inflammatory activity researchgate.netnih.gov |
| Garcinamine C | Guaianolide | Proline at C3 | Potent MPO inhibition researchgate.netnih.gov |
| Garcinamine D | Guaianolide | Proline at C3 | Potent MPO inhibition researchgate.netnih.gov |
Cytotoxic Activity
The cytotoxicity of eudesmanolides and guaianolides against various cancer cell lines is a significant area of SAR research. Studies on derivatives of repin (B1680521), a natural guaianolide, found that both the parent compound and its synthetic mono- and di-halohydrin analogues showed significant antitumor potency. nih.govacs.org Further modification, such as esterification of repin with the paclitaxel (B517696) side chain, led to an even more effective compound. nih.govacs.org This indicates that the core guaianolide structure can be effectively functionalized to enhance its cytotoxic profile.
Other studies have shown that guaianolides like chlorohyssopifolins A and D, as well as linichlorin A, are potent inducers of apoptosis in human leukemia cells, with IC50 values often below 10 μM. researchgate.net Deoxycynaropicrin, isolated from Centaurothamnus maximus, exerted high cytotoxicity against THP-1 human leukemia cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. researchgate.net The investigation of a large set of 103 different sesquiterpene lactones, including 22 guaianolides and 10 eudesmanolides, for their ability to inhibit the transcription factor NF-κB, a key player in inflammation and cancer, revealed that inhibitory strength correlates with the number of alkylating centers. acs.org Furthermore, a series of guaianolide sesquiterpene lactones, including the clinical drug arglabin (B1666082) and its derivatives, have been reported to selectively target and eradicate acute myelogenous leukemia (AML) stem and progenitor cells. nih.gov
Table 2: Cytotoxic Activity of Selected Guaianolide Derivatives
| Compound | Target Cell Line | IC50 Value | Key Finding |
|---|---|---|---|
| Repin | Various tumor cells | - | Significant antitumor potency nih.govacs.org |
| Repin-paclitaxel ester | Various tumor cells | - | More effective than repin nih.govacs.org |
| Deoxycynaropicrin | THP-1 (human leukemia) | 7.5 μM | Induces G2/M cell cycle arrest and apoptosis researchgate.net |
| Micheliolide (MCL) | Primary AML cells | - | Reduces proportion of AML stem cells nih.gov |
Phytotoxic and Other Activities
SAR studies have also been extended to the phytotoxic effects of these compounds, exploring their potential as natural herbicides. An evaluation of various natural and semi-synthetic eudesmanolides and guaianolides against several weed species found that both classes were active, with eudesmanolides generally showing higher activity. acs.org Key structural features influencing phytotoxicity included hydroxylation of the A-ring and at C-13, the presence of an unsaturated carbonyl group, and the stereochemistry of hydroxyl groups. acs.org For instance, γ-cyclocostunolide was identified as the most active compound in the series. acs.org
In the context of insecticidal activity, structural modifications of alantolactone and isoalantolactone (B1672209), two eudesmanolides, were performed to understand the functional groups necessary for toxicity against Aedes aegypti larvae and adults. nih.gov Modifications included epoxidations, reductions, and Michael additions. nih.gov While none of the synthetic derivatives were more active than isoalantolactone against larvae, the propylamine (B44156) Michael addition analogue of alantolactone was the most potent adulticide synthesized. nih.gov This demonstrates that different biological activities can be fine-tuned through specific structural changes.
Advanced Research Methodologies and Computational Approaches
In Silico Modeling for Target Prediction and Ligand Binding
In silico modeling provides a powerful, computer-based approach to predict how a compound might interact with biological systems, offering insights into its potential therapeutic applications before extensive laboratory testing is required. ethernet.edu.et
Network pharmacology is a holistic approach used to understand the complex interactions between chemical compounds and multiple protein targets within a biological system. nih.gov In the context of 1β-hydroxy arbusculin A, network pharmacology has been employed to explore its potential mechanisms of action.
A study utilizing a network pharmacology approach to investigate the components of traditional medicinal formulations identified 1β-hydroxy arbusculin A as a constituent. nih.gov The study predicted potential human protein targets for the phytochemicals based on a combination of 2D and 3D similarity to known ligands using the SwissTargetPrediction algorithm. nih.gov This method allows for the identification of multiple potential targets, providing a broader understanding of the compound's possible biological effects. nih.gov
Table 1: In Silico Target Prediction for 1β-hydroxy arbusculin A
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 266.33 g/mol | nih.gov |
| Hydrogen Bond Donors | 2 | nih.gov |
| Hydrogen Bond Acceptors | 4 | nih.gov |
This table summarizes the physicochemical properties and the outcome of target prediction for 1β-hydroxy arbusculin A from a network pharmacology study.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This method is instrumental in elucidating the potential binding of a ligand, such as 1β-hydroxy arbusculin A, to a specific receptor's active site.
While specific molecular docking studies focusing exclusively on 1β-hydroxy arbusculin A are not extensively detailed in the provided results, the methodology is a standard and crucial step following target prediction in network pharmacology studies. nih.govscielo.br For instance, after identifying potential protein targets for phytochemicals, including sesquiterpene lactones, through target prediction, molecular docking simulations are performed to evaluate the binding affinity and interaction patterns. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, offering a molecular basis for the compound's potential biological activity. mdpi.com
Metabolomics and Chemodiversity Profiling
Metabolomics involves the comprehensive study of the complete set of small molecules (metabolites) within a biological sample, providing a snapshot of its chemical phenotype. nih.govwur.nlnih.gov This approach is invaluable for understanding the chemical diversity of plants and the chemotaxonomic significance of their constituents. frontiersin.org
Metabolite profiling using techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) allows for the systematic analysis of the chemical constituents of plant extracts. nih.govfrontiersin.org Such studies are fundamental in identifying the presence of specific compounds like 1β-hydroxy arbusculin A across different plant species.
1β-hydroxy arbusculin A has been identified as a metabolite in various plant species, including Saussurea lappa (also known as Saussurea costus), Tanacetum vulgare, and Staehelina uniflosculosa. mdpi.comnih.govebi.ac.uk The identification of this compound is often part of broader phytochemical investigations that aim to characterize the chemical profile of a plant. mdpi.comresearchgate.net These comprehensive studies contribute to a growing database of natural products and their distribution in the plant kingdom. nih.gov
Table 2: Plant Species Containing 1β-hydroxy arbusculin A
| Plant Species | Family | Reference |
|---|---|---|
| Saussurea lappa (Saussurea costus) | Asteraceae | nih.govebi.ac.uk |
| Tanacetum vulgare | Asteraceae | nih.gov |
| Staehelina uniflosculosa | Asteraceae | mdpi.com |
This table lists some of the plant species in which 1β-hydroxy arbusculin A has been identified.
Chemotaxonomy is the classification of plants based on their chemical constituents. The presence or absence of specific compounds, such as sesquiterpene lactones, can serve as important chemotaxonomic markers. mdpi.com
The isolation of 1β-hydroxy arbusculin A, a eudesmanolide-type sesquiterpene lactone, from Staehelina uniflosculosa is of chemotaxonomic interest. mdpi.com Previous studies on the Staehelina genus had primarily reported the presence of germacranolides, another class of sesquiterpene lactones. The discovery of eudesmanolides in S. uniflosculosa suggests that the co-occurrence of both germacranolides and eudesmanolides could be a significant taxonomic marker for this genus. mdpi.com This highlights the role of comprehensive phytochemical analysis in refining our understanding of plant relationships and guiding the discovery of new natural products. mdpi.com
Future Research Directions and Applications in Chemical Biology
Elucidating Novel Molecular Targets and Pathways
A primary future goal is the precise identification of the molecular targets and signaling pathways modulated by 1β-hydroxy arbusculin A. While it is known to inhibit melanogenesis, the exact proteins it interacts with to achieve this effect are not fully characterized. ebi.ac.ukebi.ac.ukebi.ac.uk
Computational and network pharmacology studies have begun to predict potential targets for this compound. Based on its structural similarity to other sesquiterpene lactones and preliminary in-silico analyses, several pathways could be implicated. For instance, many sesquiterpene lactones are known to interact with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by covalently binding to cysteine residues on the p65 subunit, thereby inhibiting its activity. murdoch.edu.au This suggests that 1β-hydroxy arbusculin A may also modulate inflammatory responses. A study on compounds from Saussurea lappa highlights that sesquiterpene lactones can suppress the MyD88-dependent signaling pathway of Toll-like receptors (TLRs), which are crucial for innate immunity. murdoch.edu.au
Future research should employ techniques such as affinity chromatography, mass spectrometry-based proteomics, and activity-based protein profiling to experimentally validate these predicted targets.
Table 1: Potential Molecular Targets and Pathways for 1β-hydroxy arbusculin A (Predicted) This table is based on computational predictions and the known activities of structurally related compounds.
| Potential Target/Pathway | Predicted Function/Role | Basis for Prediction |
|---|---|---|
| NF-κB Signaling Pathway | Inflammation, immune response | Known activity of related sesquiterpene lactones. murdoch.edu.au |
| Toll-Like Receptor (TLR) Signaling | Innate immunity, inflammation | Activity of dehydrocostus lactone, a related compound from the same plant source. murdoch.edu.au |
| Melanogenesis-related enzymes (e.g., Tyrosinase) | Pigment synthesis | Observed biological activity as a melanin (B1238610) synthesis inhibitor. nih.govebi.ac.uk |
| Lipoxygenase / Acetylcholinesterase | Inflammation / Neurotransmission | Tested in vitro, though activity was limited, suggesting potential for interaction. mdpi.comresearcher.life |
Investigating Complex Biological Interactions (e.g., Microbe-Plant, Plant-Plant)
As a plant secondary metabolite, 1β-hydroxy arbusculin A likely plays a role in the ecological interactions of its source organism. nih.gov
Microbe-Plant Interactions : Plants produce a vast arsenal (B13267) of secondary metabolites to defend against pathogenic microbes or to mediate symbiotic relationships. nih.govfrontiersin.org Future studies could investigate whether 1β-hydroxy arbusculin A possesses antimicrobial properties against specific plant pathogens or if it acts as a signaling molecule to attract beneficial rhizosphere microbes. Understanding these interactions is crucial for developing new strategies for sustainable agriculture. taylorfrancis.com
Plant-Plant Interactions : The release of secondary metabolites into the environment can influence the growth of neighboring plants, a phenomenon known as allelopathy. nih.govmdpi.com Research is needed to determine if 1β-hydroxy arbusculin A functions as an allelochemical. Experiments could assess its effect on the seed germination and root growth of competing plant species, providing insight into its role in shaping plant community structure. nih.gov
Development of Advanced Synthetic Strategies for Complex Analogues
The chemical synthesis of complex natural products like 1β-hydroxy arbusculin A is a significant challenge that drives innovation in organic chemistry. Recently, the first total synthesis of this compound was achieved, providing a foundational strategy for future work. acs.org
The reported synthesis biomimics the natural oxidase phase of the costunolide (B1669451) pathway, using dioxygen as the sole oxidant. acs.org This approach is not only elegant but also environmentally conscious. Further development of this and other synthetic routes will be crucial for producing larger quantities of the compound for biological testing.
Moreover, these synthetic strategies can be adapted to create a library of structural analogues. By systematically modifying the functional groups on the sesquiterpene scaffold, chemists can probe the structure-activity relationship (SAR) of 1β-hydroxy arbusculin A. This will help identify the key chemical features responsible for its biological effects and could lead to the design of new molecules with enhanced potency or selectivity.
Table 2: Overview of a Reported Synthetic Step for 1β-hydroxy arbusculin A This table highlights a key transformation in the first total synthesis of the compound.
| Starting Material | Key Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Costunolide epoxide | Hantzsch ester, dioxygen (O₂), acetone, blue light irradiation | 1β-hydroxy arbusculin A, Santamarine, Reynosin (B1680571) | acs.org |
Applications in Mechanistic Chemical Probes
The inherent reactivity and specific biological activity of 1β-hydroxy arbusculin A make it an excellent candidate for development into a mechanistic chemical probe. rsc.org Chemical probes are powerful tools used to study the function of proteins and other biomolecules within their native cellular environment.
The α,β-unsaturated lactone moiety, a common feature in this class of compounds, can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) on target proteins. murdoch.edu.au To harness this for research, the core structure of 1β-hydroxy arbusculin A could be synthetically modified to include a reporter tag, such as:
A biotin tag for affinity purification (pull-down experiments) to isolate and identify binding partners.
A fluorescent dye to visualize the subcellular localization of the compound and its targets using microscopy.
An alkyne or azide (B81097) group for use in bioorthogonal click chemistry reactions, enabling activity-based protein profiling (ABPP).
Developing such probes would be instrumental in definitively identifying the cellular targets of 1β-hydroxy arbusculin A and providing a deeper understanding of its mechanism of action at a molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
